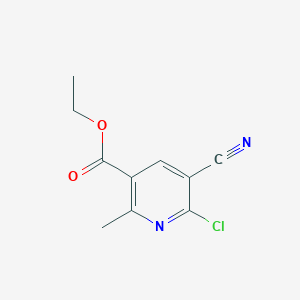

6-氯-5-氰基-2-甲基烟酸乙酯

描述

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can provide insights into its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination using techniques like XRD, GC-MS, element analysis, and NMR spectroscopy . Another related compound, ethyl isonicotinate, has been shown to react with tertiary cyanoacetylenic alcohols to form novel polycondensed heterocyclic systems . These studies suggest that the synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate would likely involve similar analytical techniques to confirm its structure and could potentially be synthesized through reactions involving cyanoacetylenic alcohols or similar reagents.

Molecular Structure Analysis

The molecular structure of ethyl-6-chloronicotinate has been studied using spectroscopic methods (FT-IR, FT-Raman, dispersive Raman, and NMR) and density functional theory (DFT) calculations . The geometry of the molecule is optimized, and vibrational spectra are calculated to assign fundamental vibrations. The electronic properties, such as HOMO and LUMO energies, are also analyzed, providing a comprehensive understanding of the molecule's structure and stability . This analysis would be relevant to ethyl 6-chloro-5-cyano-2-methylnicotinate, as the presence of similar functional groups would result in comparable structural features.

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of ethyl 6-chloro-5-cyano-2-methylnicotinate. For instance, ethyl isonicotinate undergoes regio- and stereospecific cyclization with cyanoacetylenic alcohols . Additionally, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer involves detailed spectroscopic analyses and quantum chemical calculations, indicating multiple intra- and intermolecular interactions . These studies suggest that ethyl 6-chloro-5-cyano-2-methylnicotinate could also participate in complex reactions leading to the formation of heterocyclic systems or dimers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloronicotinic acid (6-CNA), a structurally similar compound, have been investigated in various solvents . The solubility of 6-CNA in different solvents is analyzed in relation to solvent polarity, hydrogen bond donor propensity, and hydrogen bond acceptor propensity. Molecular dynamic simulations are used to analyze solute-solvent interactions, which play a significant role in solid-liquid phase equilibrium . These findings are relevant to ethyl 6-chloro-5-cyano-2-methylnicotinate, as its solubility and interaction with solvents would likely be influenced by similar factors.

科学研究应用

拮抗剂的合成

6-氯-5-氰基-2-甲基烟酸乙酯用于合成 AZD1283,这是一种 P2Y12 受体的选择性和可逆拮抗剂。该工艺已开发用于千克级合成,支持临床前和临床研究 (Andersen 等人,2013 年)。此外,已经开发了一种高效且实用的途径,以千克级规模生产这种化合物,以支持 P2Y12 拮抗剂的临床开发 (Bell 等人,2012 年)。

杀软体动物的特性

这种化学物质已被用于合成噻唑并[5,4-d]嘧啶,该化合物已显示出作为杀软体动物的潜力。合成的化合物对 B. alexandrina 蜗牛(血吸虫病的中间宿主)表现出活性 (El-bayouki 和 Basyouni,1988 年)。

抗高血压活性

源自 6-氯-5-氰基-2-甲基烟酸乙酯的 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2,3-b]吡啶-3-羧酸乙酯预计具有抗高血压活性。这些化合物是通过一系列化学反应制备的,起始于 2, 6-二羟基-3-氰基-4-甲基吡啶 (Kumar 和 Mashelker,2006 年)。

超分子自组装

由 5-氰基-6-(3-(1,3-二氧代异吲哚啉-2-基)丙氧基)-4-(3-甲氧基苯基)-2-甲基烟酸乙酯合成的新型基于吡啶酮的邻苯二甲酰亚胺柔性体因其通过非共价相互作用的超分子自组装而受到研究。该化合物展示了一个灵活的基序,并通过非经典氢键和 C-H···π 相互作用表现出显着的结合 (Dowarah 等人,2022 年)。

在吡啶的合成中

该化合物还可用于合成各种吡啶。例如,3-氯-2-卤-1-丙烯基酮与 β-氨基巴豆酸乙酯的反应导致形成 6-烷基(芳基、苄基、环己基)-4-氯甲基-2-甲基烟酸的乙酯 (Gadzhili 等人,2005 年)。

安全和危害

The safety data sheet for a similar compound, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

属性

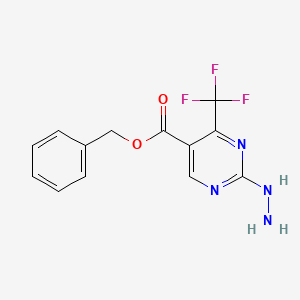

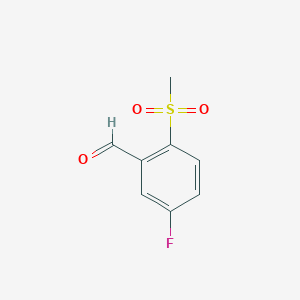

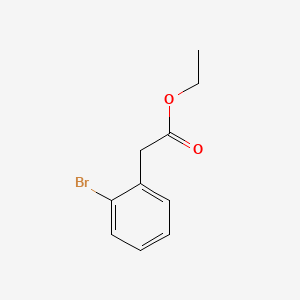

IUPAC Name |

ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZBVLFURRXJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383032 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

CAS RN |

64119-42-2 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro Pyridine' | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 6-chloro-5-cyano-2-methylnicotinate in the synthesis of P2Y12 antagonists?

A1: Ethyl 6-chloro-5-cyano-2-methylnicotinate (compound 2 in the first article []) serves as a key intermediate in the multi-kilogram synthesis of P2Y12 antagonists like AZD1283 []. Specifically, it undergoes a coupling reaction with 4-piperidinecarboxylic acid (isonipecotic acid) to yield a pyridine acid derivative, which is further reacted to ultimately produce the desired P2Y12 antagonist []. This highlights its importance in the large-scale production of these pharmaceuticals.

Q2: How has the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate been optimized for large-scale production?

A2: Researchers achieved significant improvements in the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate by elucidating the mechanism of impurity formation in a previous synthetic route []. This understanding allowed for process optimization, resulting in a substantial increase in overall yield from 15% to 73% without requiring additional purification steps []. This optimized process enables the production of over 80 kg of Ethyl 6-chloro-5-cyano-2-methylnicotinate, demonstrating its scalability for supporting clinical development [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)